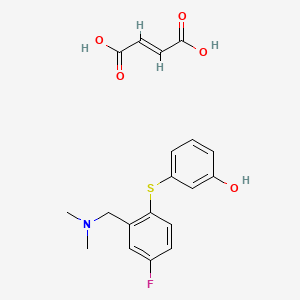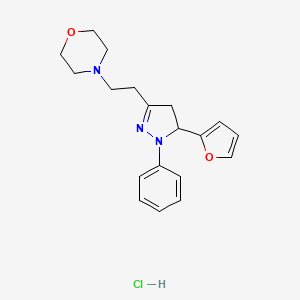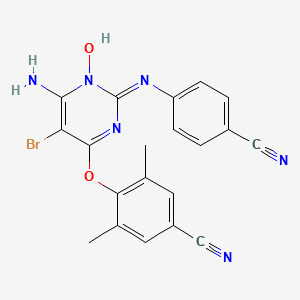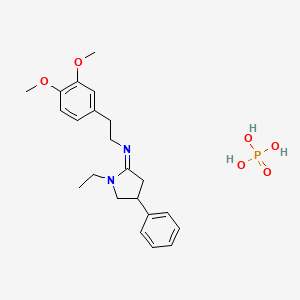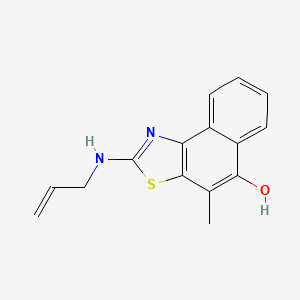
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
Vorbereitungsmethoden
The synthesis of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol typically involves the reaction of naphthoquinone with allylamine and a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells .
In medicine, this compound is being investigated for its potential use in the treatment of diseases such as Alzheimer’s and diabetes. Its antioxidant properties make it a valuable candidate for developing new therapeutic agents. Additionally, in the industrial sector, it is used as a photosensitizer in the production of dyes and pigments .
Wirkmechanismus
The mechanism of action of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis and death. In anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This action is mediated through the activation of specific signaling pathways that enhance the expression of antioxidant enzymes .
Vergleich Mit ähnlichen Verbindungen
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol can be compared to other thiazole derivatives, such as 2-amino-4-phenylthiazole and 2,4-disubstituted thiazoles. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and the presence of the naphthoquinone moiety .
Similar compounds include:
- 2-amino-4-phenylthiazole
- 2,4-disubstituted thiazoles
- Benzo[d]thiazole-2-thiol derivatives
These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. the unique structural features of this compound contribute to its distinct pharmacological profile .
Eigenschaften
CAS-Nummer |
81466-82-2 |
|---|---|
Molekularformel |
C15H14N2OS |
Molekulargewicht |
270.4 g/mol |
IUPAC-Name |
4-methyl-2-(prop-2-enylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H14N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h3-7,18H,1,8H2,2H3,(H,16,17) |
InChI-Schlüssel |
FGAOTPNMMQVQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC=C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


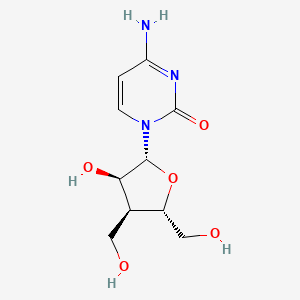
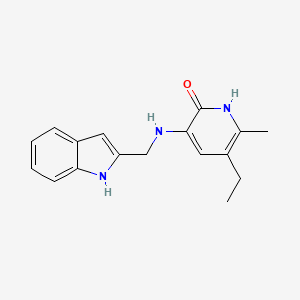


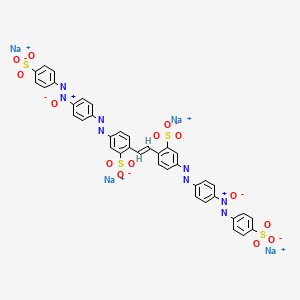


![2-[Bis(2-hydroxyethyl)amino]ethanol;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonic acid](/img/structure/B12786220.png)
